molecular formula C15H12ClN5O2 B15058982 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

Cat. No.: B15058982
M. Wt: 329.74 g/mol
InChI Key: KUUBBQDCQIMYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is an organic compound that features a chloroaniline moiety linked to a triazole ring, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Nitration: The nitrophenyl group is introduced through a nitration reaction, where an aromatic compound is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The chloroaniline moiety is introduced by reacting aniline with chlorine gas or other chlorinating agents.

    Coupling Reaction: The final step involves coupling the triazole ring with the chloroaniline moiety, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in microbial or cancer cell proliferation.

    Pathways Involved: The compound may inhibit key pathways such as DNA synthesis or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-nitrophenyl)aniline
  • 4-Chloro-N-(3-nitrophenyl)aniline
  • 4-Chloro-N-(2-nitrophenyl)aniline

Uniqueness

4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other chloroaniline derivatives. The triazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12ClN5O2

Molecular Weight

329.74 g/mol

IUPAC Name

4-chloro-N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline

InChI

InChI=1S/C15H12ClN5O2/c16-11-3-5-12(6-4-11)17-9-14-18-15(20-19-14)10-1-7-13(8-2-10)21(22)23/h1-8,17H,9H2,(H,18,19,20)

InChI Key

KUUBBQDCQIMYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CNC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.